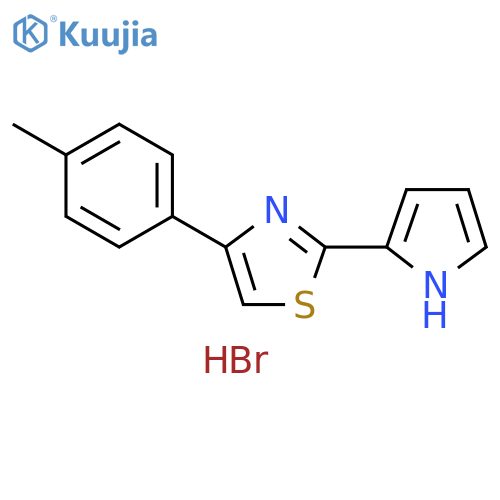

Cas no 1909316-76-2 (4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide)

1909316-76-2 structure

商品名:4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

CAS番号:1909316-76-2

MF:C14H13BrN2S

メガワット:321.235420942307

MDL:MFCD29047627

CID:5246662

PubChem ID:137032182

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide 化学的及び物理的性質

名前と識別子

-

- 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

- hydrobromide

- 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

-

- MDL: MFCD29047627

- インチ: 1S/C14H12N2S.BrH/c1-10-4-6-11(7-5-10)13-9-17-14(16-13)12-3-2-8-15-12;/h2-9,15H,1H3;1H

- InChIKey: OQDPZYFJMMWTND-UHFFFAOYSA-N

- ほほえんだ: CC1C=CC(C2=CSC(C3NC=CC=3)=N2)=CC=1.Br

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-250413-2.5g |

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |

1909316-76-2 | 95% | 2.5g |

$1735.0 | 2024-06-19 | |

| Enamine | EN300-250413-10.0g |

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |

1909316-76-2 | 95% | 10.0g |

$3807.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01041628-1g |

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |

1909316-76-2 | 95% | 1g |

¥4403.0 | 2023-03-19 | |

| Enamine | EN300-250413-0.25g |

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |

1909316-76-2 | 95% | 0.25g |

$438.0 | 2024-06-19 | |

| Enamine | EN300-250413-1g |

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |

1909316-76-2 | 95% | 1g |

$884.0 | 2023-09-15 | |

| 1PlusChem | 1P01C2QZ-250mg |

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |

1909316-76-2 | 95% | 250mg |

$604.00 | 2024-06-17 | |

| 1PlusChem | 1P01C2QZ-10g |

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |

1909316-76-2 | 95% | 10g |

$4768.00 | 2023-12-19 | |

| 1PlusChem | 1P01C2QZ-500mg |

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |

1909316-76-2 | 95% | 500mg |

$916.00 | 2024-06-17 | |

| Aaron | AR01C2ZB-100mg |

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |

1909316-76-2 | 95% | 100mg |

$446.00 | 2025-02-14 | |

| Aaron | AR01C2ZB-50mg |

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |

1909316-76-2 | 95% | 50mg |

$307.00 | 2025-02-14 |

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1909316-76-2 (4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1909316-76-2)4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

清らかである:99%

はかる:1g

価格 ($):577.0